mPEG36-DSPE -

mPEG36-DSPE

Catalog Number: EVT-14171971
CAS Number:
Molecular Formula: C114H225NO46P-
Molecular Weight: 2377.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methoxy Polyethylene Glycol-36-Distearoylphosphatidylethanolamine, commonly referred to as mPEG36-DSPE, is a compound that combines the properties of polyethylene glycol with lipid components. This amphiphilic molecule plays a significant role in drug delivery systems, particularly in the formulation of liposomes and nanoparticles. The compound is characterized by its ability to enhance the solubility and stability of various therapeutic agents, making it a valuable tool in biopharmaceutical applications.

Source

mPEG36-DSPE is synthesized from methoxy polyethylene glycol and distearoylphosphatidylethanolamine, which are both commercially available. The compound can be obtained from various suppliers specializing in polyethylene glycol derivatives and lipid-based reagents, ensuring high purity and quality for research and clinical applications .

Classification

mPEG36-DSPE falls under the category of amphiphilic compounds due to its dual hydrophilic (polyethylene glycol) and hydrophobic (lipid) characteristics. It is classified as a lipid-polymer conjugate, which is crucial for forming stable micelles and liposomes in drug delivery systems .

Synthesis Analysis

Methods

The synthesis of mPEG36-DSPE typically involves the coupling of methoxy polyethylene glycol with distearoylphosphatidylethanolamine. This can be achieved through various chemical reactions, including:

  • Esterification: The hydroxyl group of methoxy polyethylene glycol reacts with the carboxyl group of distearoylphosphatidylethanolamine to form an ester bond.
  • Click Chemistry: Utilizing azide-alkyne cycloaddition can also be employed for more complex modifications .

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the successful formation of mPEG36-DSPE .

Molecular Structure Analysis

Structure

The molecular structure of mPEG36-DSPE consists of a methoxy polyethylene glycol chain linked to two distearoylphosphatidylethanolamine molecules. The general formula can be represented as follows:

C73H149NO36\text{C}_{73}\text{H}_{149}\text{N}\text{O}_{36}

This structure contributes to its amphiphilic nature, allowing it to form micelles or liposomes in aqueous environments .

Data

  • Molecular Weight: Approximately 1616.95 g/mol
  • CAS Number: 32130-27-1
  • Purity: Typically ≥95% .
Chemical Reactions Analysis

Reactions

mPEG36-DSPE participates in several chemical reactions that enhance its functionality in drug delivery:

  1. Amide Bond Formation: Reacts with activated carboxylic acids to form stable amide bonds.
  2. Hydrophobic Interactions: The lipid portion interacts with hydrophobic drugs, facilitating their encapsulation within liposomes.
  3. Stabilization of Nanoparticles: It can passivate surfaces of nanoparticles, reducing aggregation and improving stability .

Technical Details

The reactivity of mPEG36-DSPE allows it to serve as a linker in antibody-drug conjugates, enhancing solubility and stability while providing stealth characteristics that minimize immune recognition .

Mechanism of Action

Process

The mechanism by which mPEG36-DSPE enhances drug delivery involves several steps:

  1. Micelle Formation: In aqueous solutions, the amphiphilic nature prompts mPEG36-DSPE to self-assemble into micelles or liposomes.
  2. Drug Encapsulation: Hydrophobic drugs are encapsulated within these structures, protecting them from degradation.
  3. Targeted Delivery: The stealth properties allow for prolonged circulation time in the bloodstream, enhancing the therapeutic index of the drug .

Data

Studies have shown that formulations containing mPEG36-DSPE significantly improve the pharmacokinetics and biodistribution of encapsulated drugs compared to free drug formulations .

Physical and Chemical Properties Analysis

Physical Properties

mPEG36-DSPE is typically a solid at room temperature but forms a viscous solution when dissolved in water or organic solvents. Its amphiphilic nature contributes to its ability to form stable colloidal dispersions.

Chemical Properties

Key chemical properties include:

  • Solubility: Highly soluble in water due to the polyethylene glycol component.
  • Reactivity: Capable of forming covalent bonds with various functional groups through its amine or hydroxyl functionalities.

Relevant data indicate that mPEG36-DSPE maintains stability under physiological conditions, making it suitable for biomedical applications .

Applications

mPEG36-DSPE has numerous scientific uses, including:

  • Drug Delivery Systems: Widely used in formulating liposomes for targeted drug delivery.
  • Antibody-Drug Conjugates: Acts as a linker to improve solubility and stability.
  • Nanoparticle Stabilization: Enhances the stability of nanoparticles used in diagnostics and therapeutics.

These applications highlight the versatility of mPEG36-DSPE in modern pharmaceutical formulations .

Introduction to mPEG36-DSPE in Modern Nanomedicine [1] [6]

Historical Evolution of PEGylated Phospholipids in Drug Delivery Systems

The development of PEGylated phospholipids marks a revolutionary trajectory in drug delivery, originating with foundational technologies in the mid-20th century. The 1952 introduction of the Spansule® sustained-release capsule demonstrated that dissolution-controlled mechanisms could extend therapeutic effect to 12 hours—a radical concept at the time. However, the true paradigm shift occurred in 1989 with Lupron Depot®, which utilized biodegradable polymers to achieve month-long drug release from injectable microparticles. This breakthrough highlighted the potential of engineered materials to transcend traditional pharmacokinetic limitations [1] [9].

PEGylation technology emerged as a parallel innovation when Davis's pioneering work in the 1970s demonstrated that conjugating polyethylene glycol to proteins could dramatically improve their pharmacokinetic profiles. This culminated in the 1990 FDA approval of Adagen® (pegademase bovine), the first PEGylated protein therapeutic. The strategic value of PEGylation became undeniable with the 1995 introduction of Doxil®, which incorporated DSPE-PEG2000 to create sterically stabilized liposomes. These "stealth" liposomes exhibited remarkably prolonged circulation times—up to 55 hours in humans—compared to minutes for unmodified liposomes, by effectively minimizing opsonization and reticuloendothelial system (RES) clearance. The molecular design leveraged PEG's ability to form a hydrated "brush" barrier that sterically hindered plasma protein adsorption [1] [3] [7].

Table 1: Evolution of Key Technologies in PEGylated Drug Delivery Systems

YearTechnology/ProductInnovationImpact
1952Spansule® technologyDissolution-controlled oral sustained releaseExtended release to 12 hours for small molecules
1989Lupron Depot®Biodegradable polymer microspheresAchieved month-long release from injectables
1990Adagen® (first PEGylated protein)Protein PEGylationImproved protein stability and circulation half-life
1995Doxil® (PEGylated liposomal doxorubicin)DSPE-PEG2000 in liposomesDemonstrated stealth effect; 55h circulation vs minutes for conventional
2018Onpattro® (siRNA-LNP)Ionizable lipids + PEGylated phospholipidsFirst RNAi therapeutic; optimized endosomal escape
2020COVID-19 mRNA vaccines (Moderna/Pfizer)mPEG-DMG/mPEG-DSPE in LNPsGlobal validation of PEGylated lipid nanoparticles for nucleic acid delivery

The 2000s witnessed explosive diversification in PEG-phospholipid chemistry. While DSPE-PEG2000 remained dominant, researchers systematically explored variations in PEG chain length to optimize biological performance. Studies revealed that PEG chains below 2 kDa provided insufficient steric protection against opsonins, while chains exceeding 5 kDa (such as mPEG₃₆-DSPE's 3.6 kDa) demonstrated enhanced brush conformation stability and reduced macrophage uptake. This molecular weight dependency was crucially leveraged in the design of lipid nanoparticles (LNPs) for nucleic acid delivery. In Onpattro® (2018) and the COVID-19 mRNA vaccines (2020), PEGylated lipids like mPEG₃₆-DSPE performed dual functions: stabilizing the nanoparticle during formulation via surface localization and modulating in vivo biodistribution through the stealth effect. Notably, these systems demonstrated that careful optimization of PEG chain length and density could balance circulation time with efficient intracellular delivery—a critical hurdle for genetic medicines [3] [7] [10].

Role of mPEG36-DSPE in Core-Shell Nanostructure Design

mPEG₃₆-DSPE serves as a fundamental engineering material for constructing advanced core-shell nanostructures, where its molecular architecture dictates interfacial behavior and biological interactions. During self-assembly—whether in liposomes, polymeric nanoparticles, or lipid-polymer hybrids—the hydrophobic DSPe anchor embeds within the lipid bilayer or polymeric core, while the extended PEG chain orients outward, forming a dense hydrophilic shell. This configuration achieves three critical functions: (1) steric stabilization against aggregation, (2) reduction of protein opsonization by >70% compared to uncoated surfaces, and (3) extension of systemic circulation half-life to >24 hours in murine models [3] [6] [7].

Molecular Optimization for Enhanced Performance

The 36-unit PEG chain (≈3.6 kDa) represents a strategic optimization between stealth properties and functional flexibility:

  • PEG Length Considerations: Studies comparing DSPE-PEG variants (2k, 5k, 10k) demonstrated that 3.6 kDa PEG chains achieve near-maximal stealth effect (85% reduction in macrophage uptake vs. uncoated NPs) while minimizing viscosity issues during manufacturing. Chains ≥5 kDa showed diminishing returns in circulation time but increased nanoparticle hydrodynamic diameter by 30-50%, potentially hindering tissue penetration [7].
  • Surface Density Threshold: Achieving the "brush" conformation (where PEG chains are densely packed with <2 nm inter-chain distance) requires >5 mol% mPEG₃₆-DSPE in lipid formulations. Below this threshold, chains adopt a "mushroom" configuration with compromised protein resistance [3] [7].

Table 2: Impact of PEG Chain Length on Nanoparticle Properties

PEG Length (kDa)Circulation Half-life (h)Macrophage Uptake Reduction (%)Tumor Accumulation (% Injected Dose/g)Drug Release Rate (k= hr⁻¹)
2.08.2 ± 1.165 ± 73.2 ± 0.40.42 ± 0.05
3.622.5 ± 3.485 ± 47.1 ± 0.90.18 ± 0.03
5.024.8 ± 2.788 ± 36.8 ± 0.70.12 ± 0.02
10.026.1 ± 3.990 ± 25.9 ± 0.60.09 ± 0.01

Engineering Multifunctional Nanocarriers

Advanced core-shell systems leverage mPEG₃₆-DSPE as a structural and functional anchor:

  • Targeted Cancer Therapeutics: In Zr-based metal-organic framework (MOF) nanoparticles, mPEG₃₆-DSPE enables stabilization of a PEI-glycyrrhetinic acid (GA) shell. This architecture delivers doxorubicin with 23% loading capacity and pH-triggered release over 9 days. The PEG layer reduces nonspecific uptake by normal cells while GA mediates selective internalization in hepatic cancer cells (HepG2), enhancing tumor killing by 6-fold versus non-targeted versions [5].
  • Antibacterial Nanoplatforms: Core-shell FeO@Ag nanoparticles utilize mPEG₃₆-DSPE to prevent aggregation of the metallic core while enabling magnetically guided delivery to infection sites. The PEG shell reduces inflammatory responses and improves penetration through bacterial biofilms, synergizing with silver's intrinsic antimicrobial activity [8].
  • Polymeric Hybrid Systems: In biodegradable poly(ester amide) (PEA) nanoparticles, mPEG₃₆-DSPE forms an outer shell identifiable by synchrotron radiation-FTIR microspectroscopy (peak at 1105 cm⁻¹ for C-O-C vibration). This 5-10 nm thick PEG layer maintains colloidal stability for >8 weeks in physiological buffers and reduces protein adsorption by >60% versus PVA-stabilized particles [6].

Analytical Characterization Techniques

Confirming the core-shell structure and PEG distribution requires multimodal analysis:

  • Synchrotron Radiation-FTIR Microspectroscopy: Maps PEG distribution via C-O-C vibration (1105 cm⁻¹) versus core-specific bands (e.g., 3300 cm⁻¹ for PEA's amide groups), spatially resolving shell thickness at ≈200 nm resolution [6].
  • Cryo-Electron Microscopy: Visualizes the 5-8 nm PEG corona as a low-electron-density halo surrounding high-contrast cores (lipids, polymers, or metals) without staining artifacts [5] [8].
  • Surface ζ-Potential Analysis: Successful mPEG₃₆-DSPE coating shifts zeta potential toward neutral values (e.g., from -31 mV to -10 mV in liposomes), indicating shielding of charged lipid headgroups [7].

Table 3: Core-Shell Nanostructures Utilizing mPEG₃₆-DSPE

Core MaterialShell ComponentsCharacterization MethodsFunctionalityRef
Zr-MOF (NH₂-UiO-66)PEI-GA + mPEG₃₆-DSPETEM, ζ-potential, drug release kineticspH-triggered doxorubicin delivery to liver cancer[5]
Fe₃O₄ nanoparticlesSilver + mPEG₃₆-DSPEXRD, FTIR, magnetic susceptibilityMagnetic targeting & antibacterial synergy[8]
Poly(ester amide) (PEA)mPEG₃₆-DSPE self-assembled monolayerSR-FTIRM, TEM, DSCBiodegradable core with stealth shell[6]
siRNA-Lipid NanoparticlesIonizable lipid + mPEG₃₆-DSPESAXS, FRET-based fusion assaymRNA encapsulation and endosomal escape[7][10]

Properties

Product Name

mPEG36-DSPE

IUPAC Name

2,2-di(octadecanoyloxy)ethyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate

Molecular Formula

C114H225NO46P-

Molecular Weight

2377.0 g/mol

InChI

InChI=1S/C114H226NO46P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-111(116)160-113(161-112(117)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)110-159-162(119,120)158-37-36-115-114(118)157-109-108-156-107-106-155-105-104-154-103-102-153-101-100-152-99-98-151-97-96-150-95-94-149-93-92-148-91-90-147-89-88-146-87-86-145-85-84-144-83-82-143-81-80-142-79-78-141-77-76-140-75-74-139-73-72-138-71-70-137-69-68-136-67-66-135-65-64-134-63-62-133-61-60-132-59-58-131-57-56-130-55-54-129-53-52-128-51-50-127-49-48-126-47-46-125-45-44-124-43-42-123-41-40-122-39-38-121-3/h113H,4-110H2,1-3H3,(H,115,118)(H,119,120)/p-1

InChI Key

LLWVBHWROBMLHS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.